2-((Benzyloxy)carbonyl)-1-fluorocyclopropanecarboxylic acid
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Overview
Description
2-((Benzyloxy)carbonyl)-1-fluorocyclopropanecarboxylic acid is a synthetic organic compound characterized by the presence of a benzyloxycarbonyl group, a fluorine atom, and a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Benzyloxy)carbonyl)-1-fluorocyclopropanecarboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through a nucleophilic substitution reaction using benzyl chloroformate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzyloxycarbonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((Benzyloxy)carbonyl)-1-fluorocyclopropanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds and cyclopropane derivatives.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((Benzyloxy)carbonyl)-1-fluorocyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, while the fluorine atom can influence the compound’s reactivity and stability. The cyclopropane ring imparts unique steric and electronic properties, affecting the compound’s behavior in chemical and biological systems.
Comparison with Similar Compounds
2-((Benzyloxy)carbonyl)-1-chlorocyclopropanecarboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
2-((Benzyloxy)carbonyl)-1-bromocyclopropanecarboxylic acid: Similar structure but with a bromine atom instead of fluorine.
2-((Benzyloxy)carbonyl)-1-iodocyclopropanecarboxylic acid: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in 2-((Benzyloxy)carbonyl)-1-fluorocyclopropanecarboxylic acid imparts unique properties such as increased electronegativity, enhanced metabolic stability, and altered reactivity compared to its halogenated analogs. These features make it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-fluoro-2-phenylmethoxycarbonylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO4/c13-12(11(15)16)6-9(12)10(14)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOCFAXVYKDLGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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